molecular formula C5H7FO3 B13565982 3-Fluorooxolane-2-carboxylic acid CAS No. 2718746-99-5

3-Fluorooxolane-2-carboxylic acid

Katalognummer: B13565982
CAS-Nummer: 2718746-99-5
Molekulargewicht: 134.11 g/mol
InChI-Schlüssel: BYABGDUKTMCJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluorooxolane-2-carboxylic acid is an organic compound characterized by the presence of a fluorine atom attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions .

Wirkmechanismus

The mechanism of action of 3-Fluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluorooxolane-2-carboxylic acid is unique due to its specific ring structure and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

2718746-99-5

Molekularformel

C5H7FO3

Molekulargewicht

134.11 g/mol

IUPAC-Name

3-fluorooxolane-2-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)

InChI-Schlüssel

BYABGDUKTMCJLW-UHFFFAOYSA-N

Kanonische SMILES

C1COC(C1F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.